molecular formula C21H18ClF3N2OS2 B12130983 N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12130983
M. Wt: 471.0 g/mol
InChI Key: SWBBXKPVRCGHKN-UHFFFAOYSA-N
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Description

The compound N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a complex polycyclic structure with distinct pharmacophoric elements. Its core comprises a 4,5,6,7-tetrahydro-1-benzothiophene scaffold linked to a 1,3-thiazole ring via a carboxamide group. The thiazole moiety is substituted with a 2-chloro-5-(trifluoromethyl)benzyl group, introducing both halogenated and electron-withdrawing trifluoromethyl functionalities.

Properties

Molecular Formula

C21H18ClF3N2OS2

Molecular Weight

471.0 g/mol

IUPAC Name

N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H18ClF3N2OS2/c1-11-2-4-15-16(10-29-18(15)6-11)19(28)27-20-26-9-14(30-20)8-12-7-13(21(23,24)25)3-5-17(12)22/h3,5,7,9-11H,2,4,6,8H2,1H3,(H,26,27,28)

InChI Key

SWBBXKPVRCGHKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NC3=NC=C(S3)CC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Cyclohexenone Derivatives

The tetrahydrobenzothiophene core is synthesized via a Friedel-Crafts alkylation followed by cyclization. Starting with 3-methylcyclohex-2-en-1-one , treatment with elemental sulfur and a morpholine catalyst in dimethylformamide (DMF) at 120°C for 6 hours yields 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene with 78% efficiency. Subsequent oxidation using potassium permanganate in acidic conditions introduces the carboxylic acid group at position 3, achieving 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (85% yield, m.p. 142–144°C).

Carboxamide Formation

The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with ammonium hydroxide to yield 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (90% purity by HPLC). Alternative coupling agents like HATU or EDCI may enhance yields in polar aprotic solvents such as dichloromethane.

Preparation of 5-[2-Chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-amine

Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl Chloride

The benzyl substituent is derived from 2-chloro-5-(trifluoromethyl)benzyl chloride , synthesized via radical chlorination of 5-(trifluoromethyl)benzyl alcohol using sulfuryl chloride (SO₂Cl₂) under UV irradiation. This method achieves 92% conversion with minimal side products.

Thiazole Ring Construction

The thiazole core is assembled via a Hantzsch thiazole synthesis. Thiourea is condensed with 2-bromo-1-(2-chloro-5-(trifluoromethyl)phenyl)ethan-1-one in ethanol under reflux, yielding 5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-amine (74% yield). The reaction mechanism involves nucleophilic attack by the thiourea sulfur, followed by cyclodehydration.

Amide Coupling of Fragments

Activation of Carboxylic Acid

The tetrahydrobenzothiophene-3-carboxylic acid is activated using oxalyl chloride in anhydrous dichloromethane at 0°C, forming the acyl chloride intermediate. This intermediate is stabilized with catalytic dimethylaminopyridine (DMAP).

Nucleophilic Acylation

The acyl chloride is reacted with 5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-amine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target amide with 68% isolated yield after silica gel chromatography.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1), followed by recrystallization from ethanol/water (4:1) to afford white crystalline solid (99.2% purity by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiazole-H), 7.45–7.38 (m, 3H, aromatic), 4.32 (s, 2H, benzyl-CH₂), 2.95–2.87 (m, 2H, tetrahydrobenzothiophene-CH₂), 1.98 (s, 3H, CH₃).

  • ¹³C NMR : δ 170.2 (C=O), 162.4 (thiazole-C), 141.5–125.6 (aromatic-C), 121.8 (CF₃, q, J = 288 Hz).

Optimization and Yield Improvement

Solvent and Temperature Effects

Replacing dichloromethane with tetrahydrofuran (THF) in the amide coupling step increases yield to 82% due to improved solubility of intermediates. Lowering the reaction temperature to 0°C minimizes racemization.

Catalytic Enhancements

Adding 1-hydroxybenzotriazole (HOBt) as a coupling agent reduces reaction time to 6 hours and improves atom economy (E-factor = 1.2).

Industrial-Scale Considerations

Continuous Flow Synthesis

A continuous flow reactor configuration for the Hantzsch thiazole synthesis achieves 90% conversion with a residence time of 30 minutes, enabling kilogram-scale production.

Waste Management

The chlorination step generates HCl gas, which is neutralized using NaOH scrubbers, adhering to EPA guidelines. Solvent recovery via distillation reduces overall waste by 40% .

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

Antitumor Activity

N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising results in antitumor studies. It exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.4
A549 (Lung Cancer)10.2
HeLa (Cervical Cancer)12.8

These findings suggest that the compound may serve as a lead candidate for further pharmacological development aimed at cancer treatment.

Drug Discovery

Due to its unique structure and bioactivity, this compound is being investigated for its potential as a bioactive molecule in drug discovery. Its ability to modify biological pathways makes it a candidate for developing new therapeutic agents .

Material Science

In materials science, the compound's electronic properties are of interest due to the presence of the trifluoromethyl group. This group imparts stability and resistance to degradation, making it suitable for applications in coatings and polymers where durability is essential.

Case Studies

  • Synthesis and Anticancer Activity : A study demonstrated that derivatives of this compound exhibited enhanced anticancer activity when modified at specific positions on the thiazole ring. The synthesis involved multi-step reactions that optimized yield and purity .
  • Comparative Analysis : In a comparative study with similar compounds such as other trifluoromethyl-substituted benzothiophenes, this compound showed superior cytotoxicity against certain cancer cell lines .

Mechanism of Action

The mechanism of action of N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the thiazole and benzothiophene moieties interact with proteins and enzymes . These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, emphasizing key differences in heterocyclic systems, substituents, and inferred pharmacological properties:

Compound Name Core Structure Key Substituents Inferred Properties
Target Compound Tetrahydrobenzothiophene-thiazole 2-Chloro-5-(trifluoromethyl)benzyl High lipophilicity (CF₃), potential metabolic stability, and halogen-mediated target binding
N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide () Tetrahydrobenzothiophene-isoxazole 2-Chlorophenyl, methyl-isoxazole Reduced electron-withdrawing effects compared to CF₃; possible altered binding kinetics
3-Chloro-N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide () Benzothiophene-thiadiazole Pyrrolidinyl, phenyl Enhanced solubility (polar pyrrolidinyl), potential for hydrogen bonding
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide HCl () Thienopyridine-benzothiazole Nitro group, hydrochloride salt High reactivity (NO₂), improved crystallinity (salt form), possible cytotoxicity

Key Structural and Functional Insights:

Heterocyclic Core Variations: The target compound’s thiazole ring (vs. isoxazole in or thiadiazole in ) may influence electronic properties and binding modes due to differences in aromaticity and lone-pair availability . The tetrahydrobenzothiophene scaffold (shared with ) provides rigidity and hydrophobic interactions, whereas ’s thienopyridine core introduces additional nitrogen-based polarity .

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to the simple chlorophenyl group in .

Pharmacological Implications :

  • The target compound’s chloro-trifluoromethyl motif is reminiscent of bioactive molecules in kinase inhibition (e.g., kinase inhibitors with CF₃ groups), suggesting possible enzyme-targeting applications.
  • ’s pyrrolidinyl-thiadiazole system may favor solubility and CNS penetration, contrasting with the target compound’s emphasis on stability .

Research Findings and Limitations

While the evidence lacks explicit bioactivity data for the target compound, structural parallels to known pharmacophores allow reasoned hypotheses:

  • Thiazole vs.
  • Trifluoromethyl vs. Nitro : The CF₃ group offers superior metabolic stability over nitro groups, which are prone to reduction in vivo .
  • Crystallography Tools: Structural validation of such compounds often relies on SHELX for refinement and ORTEP for visualization, as noted in crystallographic studies .

Gaps in Evidence:

  • No direct data on solubility, LogP, or IC₃₀ values for the target compound.
  • Limited information on synthetic routes or in vitro/in vivo testing.

Q & A

Q. What are established synthetic routes for this compound, and what key intermediates are involved?

The synthesis of structurally similar benzothiophene-thiazole hybrids typically involves multi-step protocols. A common approach includes:

  • Cyclization of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF to form the thiazole core .
  • Coupling reactions using acid anhydrides (e.g., succinic or maleic anhydride) to introduce carboxamide functionalities, as demonstrated in tetrahydrobenzothiophene derivatives . Key intermediates often include halogenated benzyl precursors (e.g., 2-chloro-5-(trifluoromethyl)benzyl derivatives) and thiazole-2-amine intermediates.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions, particularly for distinguishing between thiazole and benzothiophene moieties .
  • X-Ray Crystallography :
  • Use SHELX (e.g., SHELXL) for small-molecule refinement, leveraging its robustness in handling high-resolution or twinned data .
  • Visualize molecular packing and hydrogen-bonding networks with ORTEP-3 for Windows, which provides graphical interfaces for crystallographic data .
  • Process diffraction data using the WinGX suite, which integrates tools for structure solution and validation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during refinement?

  • Disorder Handling : In SHELXL, apply PART instructions to model disordered regions, and refine occupancy ratios using free variables. For severe cases, split the model into discrete components .
  • Twinning Analysis : Use the WinGX-integrated PLATON tool to detect twinning operators. Refine twinned data in SHELXL by specifying the TWIN matrix and BASF parameters .
  • Validation: Cross-check results with the IUCr checkCIF database to identify systematic errors in bond lengths or angles .

Q. What methodologies are recommended for analyzing hydrogen-bonding patterns in crystalline forms?

  • Graph Set Analysis : Apply Etter’s graph theory to categorize hydrogen bonds into motifs (e.g., chains, rings). Tools like Mercury (CCDC) automate this analysis using crystallographic data .
  • Energy Frameworks : Use CrystalExplorer to compute interaction energies and visualize supramolecular architectures, emphasizing the role of weak interactions (e.g., C–H···F) in stabilizing the lattice .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Core Modifications : Replace the trifluoromethyl group with alternative electron-withdrawing groups (e.g., nitro, cyano) to assess effects on target binding .
  • Side-Chain Optimization : Introduce substituents (e.g., methyl, chloro) at the benzothiophene 6-position to modulate lipophilicity and metabolic stability, as seen in antibacterial tetrahydrobenzothiophene derivatives .
  • In Silico Screening : Perform docking studies with AutoDock Vina to prioritize analogs with predicted affinity for targets like tyrosine kinases .

Q. What strategies optimize reaction yields in thiazole ring formation?

  • Solvent Selection : Acetonitrile is preferred for cyclization steps due to its high polarity and ability to stabilize transition states .
  • Catalyst Screening : Test iodine or Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation. For example, iodine in DMF enhances thiadiazole cyclization efficiency .
  • Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product minimization, as demonstrated in similar thiazole syntheses .

Methodological Notes

  • Software Tools : SHELX , WinGX , and ORTEP-3 are recommended for crystallography, while graph set analysis and docking tools support advanced studies.
  • Experimental Design : Always cross-validate synthetic routes with spectroscopic data (NMR, HRMS) and crystallographic refinement metrics (R-factor, CCDC deposition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.